molecular formula C19H15N5S B2905025 3-[4-(1H-pyrazol-1-yl)phenyl]-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine CAS No. 1004185-96-9

3-[4-(1H-pyrazol-1-yl)phenyl]-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine

Cat. No.: B2905025
CAS No.: 1004185-96-9
M. Wt: 345.42
InChI Key: AYPCZGNNPGAVSY-UHFFFAOYSA-N
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Description

3-[4-(1H-pyrazol-1-yl)phenyl]-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine is a heterocyclic compound that features a pyrazole ring, a phenyl group, a pyridazine ring, and a pyridine moiety connected via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1H-pyrazol-1-yl)phenyl]-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the introduction of the phenyl group. The pyridazine ring is then synthesized and linked to the pyrazole-phenyl intermediate. Finally, the pyridine moiety is attached via a sulfanyl linkage. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-[4-(1H-pyrazol-1-yl)phenyl]-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-[4-(1H-pyrazol-1-yl)phenyl]-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(1H-pyrazol-1-yl)phenyl]-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(1H-pyrazol-1-yl)phenyl]-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential as a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

3-(4-pyrazol-1-ylphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5S/c1-2-11-20-16(4-1)14-25-19-10-9-18(22-23-19)15-5-7-17(8-6-15)24-13-3-12-21-24/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPCZGNNPGAVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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